Enhanced Lipophilicity (LogP 5.02) Versus Desalkylgidazepam (LogP 2.76) and Diazepam (LogP 2.65)
In silico-calculated LogP for 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is 5.02, compared with 2.76 for desalkylgidazepam (7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, CAS 2894-61-3) and 2.65 for diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, CAS 439-14-5) . This represents an increase of approximately +2.26 log units over desalkylgidazepam and +2.37 log units over diazepam, corresponding to roughly a 180- to 230-fold higher theoretical partition coefficient. The 4-benzyl substituent is the primary driver of this lipophilicity elevation, as desalkylgidazepam bears only hydrogen at the N4 position. The large LogP differential predicts substantially different passive membrane permeation rates, tissue distribution volumes, and duration of CNS residence.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.02 (C22H19BrN2O, MW 407.30) |
| Comparator Or Baseline | Desalkylgidazepam: LogP = 2.76 (C15H11BrN2O, MW 315.17); Diazepam: LogP = 2.65 (C16H13ClN2O, MW 284.74) |
| Quantified Difference | ΔLogP = +2.26 vs. desalkylgidazepam; ΔLogP = +2.37 vs. diazepam |
| Conditions | In silico calculated LogP values from chemical database entries; not experimentally determined logD at physiological pH |
Why This Matters
A LogP difference exceeding 2 units indicates this compound will exhibit profoundly different pharmacokinetic partitioning and CNS retention kinetics compared to standard benzodiazepines, making it unsuitable as a drop-in replacement in any experimental paradigm dependent on tissue distribution.
